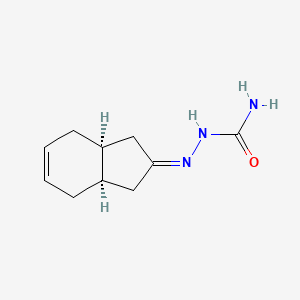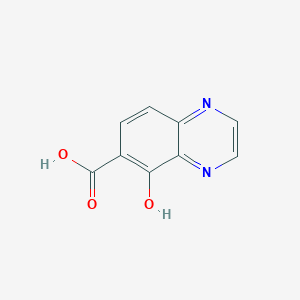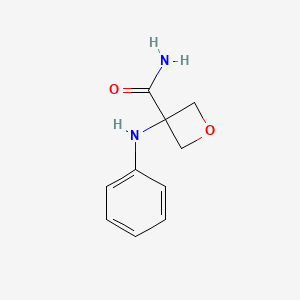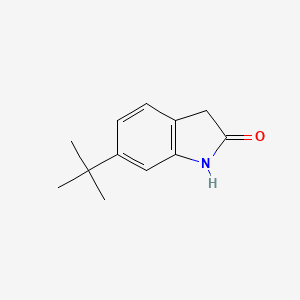
6-(tert-Butyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)indolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a tert-butyl group to the indolin-2-one structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)indolin-2-one can be achieved through several methods. One common approach involves the radical coupling of indolin-2-ones with tert-butylhydroperoxy radicals, which affords 3-(tert-butylperoxy)indolin-2-one intermediates. These intermediates can be further transformed into indoline-2,3-diones under air . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free routes and efficient catalysts is preferred to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-2,3-diones.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxy radicals are used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indoline-2,3-diones.
Reduction: Various reduced indole derivatives.
Substitution: Substituted indole compounds with different functional groups.
Scientific Research Applications
6-(tert-Butyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antiproliferative and apoptotic activities against cancer cells.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-(tert-Butyl)indolin-2-one can be compared with other indole derivatives:
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-tert-butyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-6-11(14)13-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,13,14) |
InChI Key |
HUVCAULALLVOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)


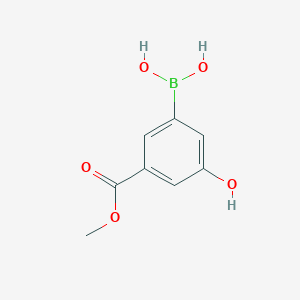
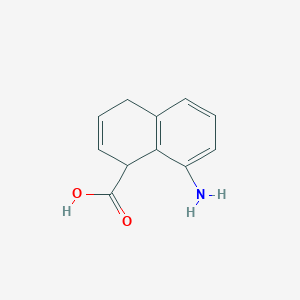


![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)


